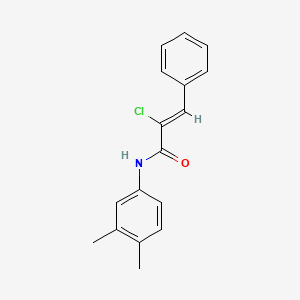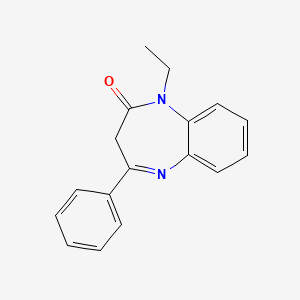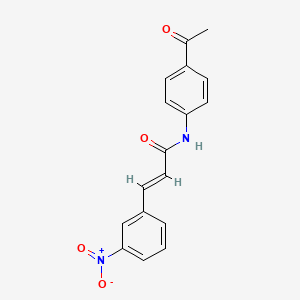
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid painkillers, CR845 does not cause addiction or respiratory depression, making it a promising alternative for pain management. In
Mecanismo De Acción
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide acts on the kappa opioid receptor (KOR), a receptor that is involved in pain modulation. Unlike traditional opioid painkillers, which act on the mu opioid receptor and can cause addiction and respiratory depression, this compound selectively activates the KOR without causing these adverse effects. Activation of the KOR by this compound leads to the inhibition of pain signals in the spinal cord and brain, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other effects on the body. It has been found to reduce inflammation and to have anti-itching properties. This compound has also been shown to have a favorable safety profile, with no evidence of respiratory depression or addiction potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective KOR agonist, making it a valuable tool for studying the KOR and its role in pain modulation. It also has a favorable safety profile, making it a safer alternative to traditional opioid painkillers. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain stable blood levels. It also has poor solubility, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of chronic pain. Another area of interest is the investigation of the anti-inflammatory and anti-itching properties of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on the central nervous system. Finally, there is interest in developing new formulations of this compound that improve its solubility and half-life, making it more suitable for clinical use.
Métodos De Síntesis
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-cyclohexylphenylacetic acid with 3-cyano-4,6-dimethyl-2-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its analgesic properties. It has shown efficacy in reducing pain in various animal models, including inflammatory pain, neuropathic pain, and postoperative pain. In clinical trials, this compound has demonstrated efficacy in reducing pain in patients with osteoarthritis, chronic low back pain, and postoperative pain.
Propiedades
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-13-16(2)24-22(21(15)14-23)25(17(3)26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-13,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLLXYQRQTPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=C(C=C2)C3CCCCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
![2-(4-morpholinyl)benzo[cd]indole](/img/structure/B5607501.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)
![4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)